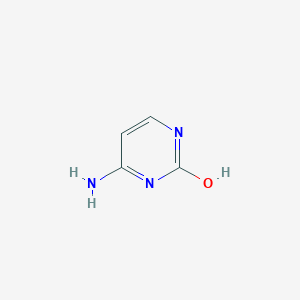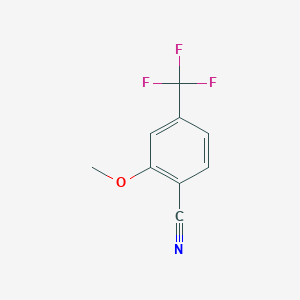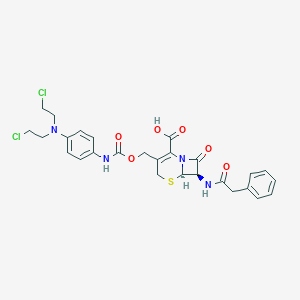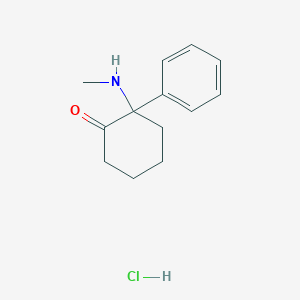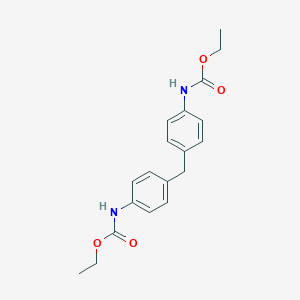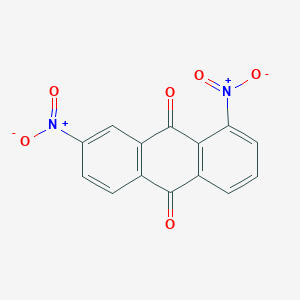
1,7-Dinitroanthraquinone
Übersicht
Beschreibung
1,7-Dinitroanthraquinone (DNQ) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DNQ is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It is commonly used as a photoresist in the semiconductor industry, but it also has potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1,7-Dinitroanthraquinone involves its ability to undergo photochemical reactions upon exposure to light. Upon absorption of photons, 1,7-Dinitroanthraquinone undergoes a series of reactions that result in the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can then react with biomolecules such as DNA and proteins, leading to oxidative damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,7-Dinitroanthraquinone are dependent on the concentration and duration of exposure. At low concentrations, 1,7-Dinitroanthraquinone has been shown to induce DNA damage and inhibit DNA repair mechanisms. At higher concentrations, 1,7-Dinitroanthraquinone can cause cell death through the generation of ROS. 1,7-Dinitroanthraquinone has also been shown to affect the activity of enzymes such as cytochrome P450 and glutathione S-transferase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,7-Dinitroanthraquinone in lab experiments is its ability to selectively target specific biomolecules such as DNA and proteins. This makes it a useful tool for studying biological processes that involve these molecules. However, 1,7-Dinitroanthraquinone has limitations such as its potential toxicity and the need for careful handling due to its photochemical properties.
Zukünftige Richtungen
There are several future directions for the use of 1,7-Dinitroanthraquinone in scientific research. One potential application is in the development of new imaging probes for biomedical applications. 1,7-Dinitroanthraquinone-based probes could be used to visualize specific biomolecules in living cells and tissues. Another direction is in the development of new biosensors for environmental monitoring. 1,7-Dinitroanthraquinone-based biosensors could be used to detect pollutants and toxins in water and soil samples.
In conclusion, 1,7-Dinitroanthraquinone is a valuable compound in scientific research due to its unique properties. Its ability to selectively target specific biomolecules makes it a useful tool for studying biological processes. However, its potential toxicity and photochemical properties must be carefully considered when using it in lab experiments. There are several future directions for the use of 1,7-Dinitroanthraquinone in biomedical, environmental, and other fields of research.
Wissenschaftliche Forschungsanwendungen
1,7-Dinitroanthraquinone has been extensively used in scientific research as a photosensitizer and a quencher of fluorescence. It has been employed in the study of various biological processes such as DNA damage and repair, protein-protein interactions, and enzyme kinetics. 1,7-Dinitroanthraquinone has also been used in the development of biosensors and imaging probes for biomedical applications.
Eigenschaften
CAS-Nummer |
1604-43-9 |
|---|---|
Produktname |
1,7-Dinitroanthraquinone |
Molekularformel |
C14H6N2O6 |
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
1,7-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-8-5-4-7(15(19)20)6-10(8)14(18)12-9(13)2-1-3-11(12)16(21)22/h1-6H |
InChI-Schlüssel |
FAVDZWIRBSMLOV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
1604-43-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

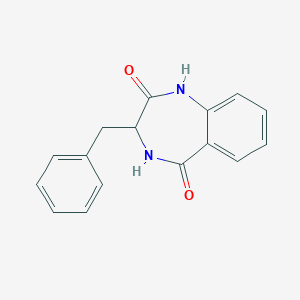
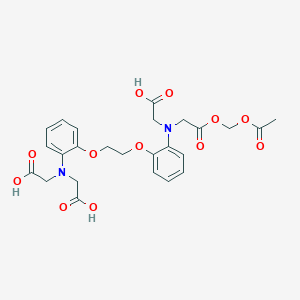
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
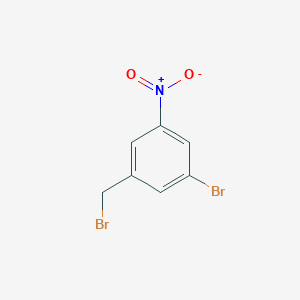
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
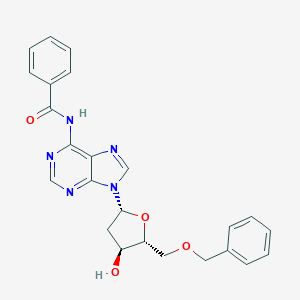
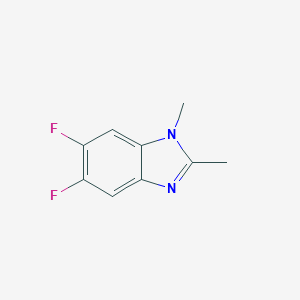
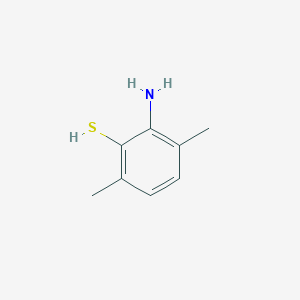
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
